molecular formula C14H14N2O B3060200 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile CAS No. 1956355-01-3

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

Cat. No.: B3060200
CAS No.: 1956355-01-3
M. Wt: 226.27
InChI Key: XHIZHAVPTPRQIK-UHFFFAOYSA-N
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Description

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile is a nitrogen-containing heterocyclic molecule that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a tetrahydropyran ring fused with a phenyl group and a malononitrile moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-2-pyrone under solvent-free conditions catalyzed by PIPES . This method is advantageous due to its high atom economy, short reaction times, and low cost.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the malononitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenyltetrahydro-2H-pyran-4-yl)acetonitrile
  • 2-(4-Phenyltetrahydro-2H-pyran-4-yl)propionitrile

Uniqueness

Compared to similar compounds, 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile is unique due to its malononitrile moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-phenyloxan-4-yl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-13(11-16)14(6-8-17-9-7-14)12-4-2-1-3-5-12/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIZHAVPTPRQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201247
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-01-3
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956355-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile
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